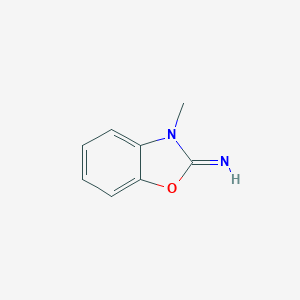

2(3H)-Benzoxazolimine, 3-methyl-

Description

3-Methyl-2(3H)-benzoxazolimine (CAS: 18034-93-0) is a heterocyclic organic compound featuring a benzoxazole backbone with a methyl substituent at the 3-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148 g/mol . The compound is characterized by a fused benzene and oxazole ring system, where the nitrogen atom at position 3 is part of an imine functional group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

18034-93-0 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-methyl-1,3-benzoxazol-2-imine |

InChI |

InChI=1S/C8H8N2O/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 |

InChI Key |

LXZKSEUVWWUPQR-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2OC1=N |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=N |

Synonyms |

3-Methylbenzoxazol-2(3H)-imine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Heteroatom and Substituent Variations

3-Methyl-2(3H)-Benzothiazolimine (CAS: 1128-67-2)

- Structure : Replaces the oxygen atom in benzoxazolimine with sulfur, forming a benzothiazole core.

- Molecular Formula : C₈H₉N₃S (MW: 179.24 g/mol) .

- Key Differences :

- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring electron density, altering reactivity in electrophilic substitutions.

- Applications : Benzothiazole derivatives are widely used as vulcanization accelerators and fluorescent probes, unlike benzoxazolimines, which are more common in medicinal chemistry .

3-Ethyl-2(3H)-Benzothiazolimine (CAS: 53641-17-1)

- Structure : Ethyl substituent at position 3 instead of methyl.

- Molecular Formula : C₉H₁₀N₂S (MW: 178.25 g/mol) .

- Solubility: Longer alkyl chains enhance lipophilicity, improving solubility in non-polar solvents .

Functionalized Derivatives: Hybrid Heterocycles

5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 1706442-29-6)

- Structure : Combines benzoxazole with an oxadiazole ring via a phenyl linker.

- Molecular Formula : C₁₅H₁₁N₅O₂ (MW: 278.27 g/mol) .

- Key Differences :

- Bioactivity : The oxadiazole moiety enhances hydrogen-bonding capacity, often linked to antimicrobial or anti-Alzheimer activity, as seen in related compounds .

- Synthetic Complexity : Requires multi-step synthesis, including condensation and cyclization, compared to the straightforward imine formation of 3-methyl-2(3H)-benzoxazolimine .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.